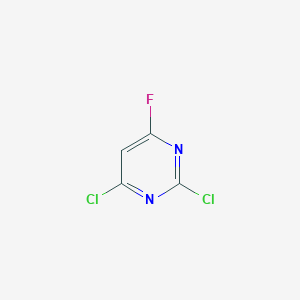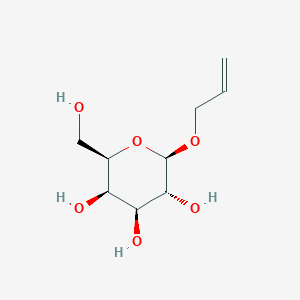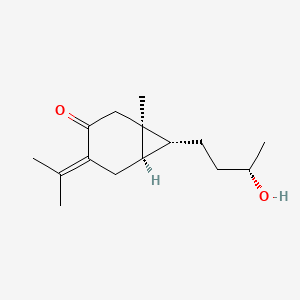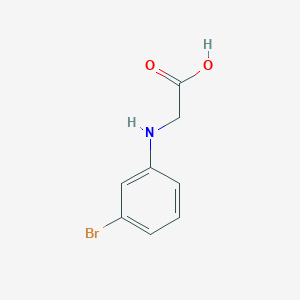
N-(3-Bromphenyl)glycin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Wirkmechanismus
Target of Action
It is known that bromophenyl compounds often interact with various enzymes and receptors in the body
Mode of Action
Bromophenyl compounds are known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation These reactions can lead to changes in the structure and function of the target molecules
Biochemical Pathways
N-(3-bromophenyl)glycine may potentially affect various biochemical pathways. Glycine, a component of N-(3-bromophenyl)glycine, is known to be involved in several metabolic pathways, including the glycine cleavage system
Result of Action
Bromophenyl compounds are known to induce various biological responses, depending on their specific targets and mode of action
Action Environment
The action, efficacy, and stability of N-(3-bromophenyl)glycine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(3-bromophenyl)glycine can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromoaniline with glyoxylic acid. The reaction typically occurs in an aqueous medium under acidic conditions, leading to the formation of N-(3-bromophenyl)glycine .
Industrial Production Methods
Industrial production of N-(3-bromophenyl)glycine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-bromophenyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted aromatic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-bromophenyl)glycine: Similar in structure but with the bromine atom at the para position.
N-(2-bromophenyl)glycine: Similar in structure but with the bromine atom at the ortho position.
N-(3-chlorophenyl)glycine: Similar in structure but with a chlorine atom instead of bromine.
Uniqueness
N-(3-bromophenyl)glycine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the bromine atom on the aromatic ring can significantly affect the compound’s chemical properties and interactions with biological targets .
Eigenschaften
IUPAC Name |
2-(3-bromoanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-2-1-3-7(4-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCSUXIQYMOULR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


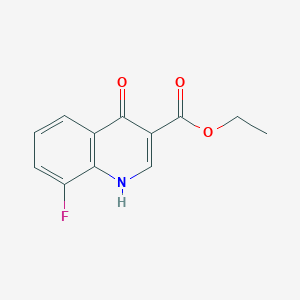
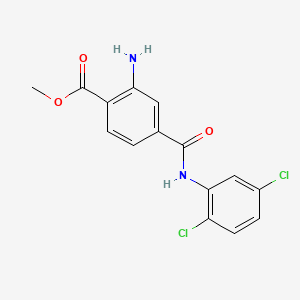
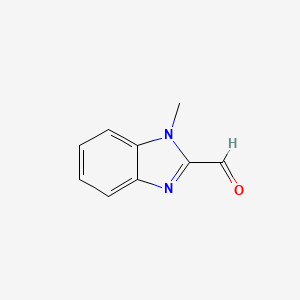
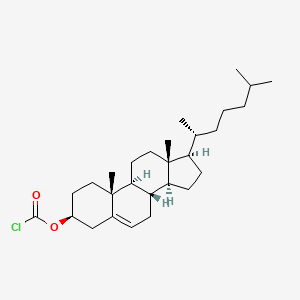

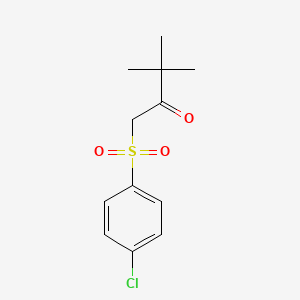
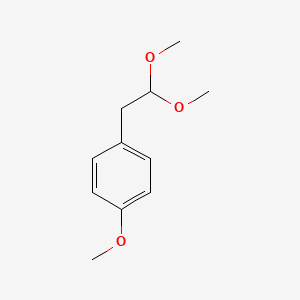
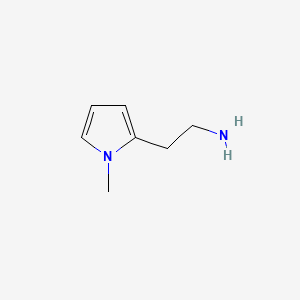
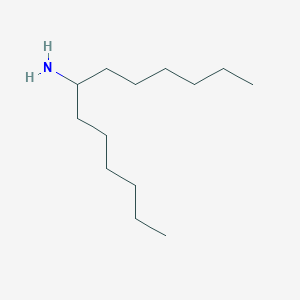

![Methyl benzo[d]thiazole-6-carboxylate](/img/structure/B1583024.png)
